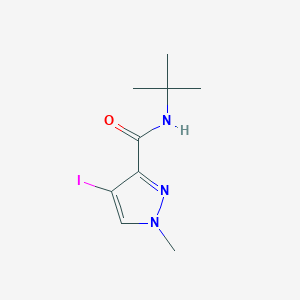
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, involves complex chemical reactions starting from base molecules through to the final thiadiazole compounds. Various studies have documented the synthesis of thiadiazole derivatives using different starting materials and reagents, highlighting the diversity in synthetic methods and the potential to generate a wide range of compounds (Shyamsivappan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic studies provides detailed insights into the arrangement of atoms within the compound. Studies have employed techniques such as X-ray crystallography to determine the molecular structure, revealing intricate details about bond lengths, angles, and overall molecular geometry. These analyses are crucial for understanding the compound's chemical behavior and properties (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of thiadiazole compounds are influenced by their functional groups and molecular structure. The nitrophenyl and thiadiazolyl groups present in the compound under discussion play a significant role in its reactivity. These groups can participate in various chemical reactions, including substitution and addition reactions, which can be utilized in further chemical modifications and applications (Androsov, 2008).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and stability, are essential for its handling and application in different domains. These properties are determined by the compound's molecular structure and intermolecular interactions. Understanding the physical properties is crucial for predicting the compound's behavior in various environments and for its formulation in applications (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, potential for forming derivatives, and stability under chemical reactions, are pivotal for the compound's applications in chemical synthesis and material science. The presence of reactive groups such as the nitro group and thiadiazole ring opens up avenues for a range of chemical transformations and the synthesis of novel derivatives with desired properties (El-Sayed et al., 2015).
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-3-4-5-14-17-18-15(23-14)16-13(20)10-11-6-8-12(9-7-11)19(21)22/h6-9H,2-5,10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSXSBJNFWNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)
![N-[(allylamino)carbonothioyl]-5-bromo-2-chlorobenzamide](/img/structure/B4536458.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4536477.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4536493.png)
![2-bromo-N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4536507.png)
![4-(1,5-dimethyl-1H-pyrazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4536517.png)
![4-cyano-3-isopropylpyrido[1,2-a]benzimidazole-1-carboxylic acid](/img/structure/B4536519.png)
![ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4536522.png)

![({2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4536541.png)
